molecular formula C8H8BrN3O2 B13314783 4-Methyl-2-phenyl-8-trifluoromethyl-4H-naphthalen-1-one CAS No. 1159811-37-6

4-Methyl-2-phenyl-8-trifluoromethyl-4H-naphthalen-1-one

Cat. No.: B13314783
CAS No.: 1159811-37-6
M. Wt: 258.07 g/mol
InChI Key: GYLQPRQKIZGJMW-UHFFFAOYSA-N
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Description

4-Methyl-2-phenyl-8-trifluoromethyl-4H-naphthalen-1-one is a high-value chemical building block in organic and medicinal chemistry research. This naphthalenone derivative is structurally engineered for diverse applications, particularly in the development of novel pharmacologically active compounds. Its molecular framework, featuring a naphthalenone core substituted with a phenyl ring and a trifluoromethyl group, is a key motif in drug discovery . The naphthalene moiety is recognized for enhancing a molecule's chemical and metabolic stability while retaining its biological activity, making it a valuable surrogate for a benzene ring . This compound serves as a critical synthetic intermediate in exploring new chemical spaces for anticancer agents. Research into structurally similar naphthalene-substituted compounds has demonstrated remarkable in vitro cytotoxic activity, with mechanisms involving cell cycle arrest and apoptosis induction in aggressive cancer cell lines such as MDA-MB-231 (breast cancer) . Furthermore, the trifluoromethylphenyl group is a prominent structural element in compounds investigated for various biological activities, including the inhibition of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the context of neurodegenerative disease research . Beyond biomedical applications, this compound's complex aromatic structure also makes it a candidate for research in material science, particularly in the development of organic materials with specialized electronic or optical properties . This product is intended for research and laboratory use only.

Properties

CAS No.

1159811-37-6

Molecular Formula

C8H8BrN3O2

Molecular Weight

258.07 g/mol

IUPAC Name

2-amino-3H-benzimidazole-5-carboxylic acid;hydrobromide

InChI

InChI=1S/C8H7N3O2.BrH/c9-8-10-5-2-1-4(7(12)13)3-6(5)11-8;/h1-3H,(H,12,13)(H3,9,10,11);1H

InChI Key

GYLQPRQKIZGJMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)NC(=N2)N.Br

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are widely employed to assemble aromatic ketones with trifluoromethyl substituents. A representative method involves:

  • Utilizing aryl halides bearing trifluoromethyl groups as coupling partners.
  • Employing palladium catalysts such as [(IPr)PdI]2 or Pd(OAc)2 with phosphine ligands (e.g., XPhos).
  • Using bases like cesium carbonate or sodium tert-butoxide in polar aprotic solvents (e.g., THF, DMF).
  • Conducting reactions under inert atmosphere (argon or nitrogen) with Schlenk techniques or glovebox handling.

For example, the synthesis of trifluoromethylated aromatic ketones has been achieved by coupling aryl chlorides with phenylboronic acids under Pd-1 catalysis at 40 °C, yielding high product conversion (up to >99%) after 16 hours.

Entry Solvent Time (h) Temperature (°C) Yield (%)
1 THF 0.25 25 13
2 THF 2 25 51
3 THF 16 25 >99
4 THF 0.5 40 81
5 THF 1 40 97
6 THF 2 40 >99

Table 1: Screening of reaction conditions for Pd-catalyzed cross-coupling yielding trifluoromethylated aromatic ketones.

Metallaphotoredox Catalysis for Trifluoromethyl Incorporation

Recent advances include metallaphotoredox catalysis, which enables modular synthesis of trifluoromethylated carbon skeletons. This method uses:

  • Iridium photocatalysts such as [Ir(dF(CF3)ppy)2(dtbpy)]PF_6.
  • Nickel(II) nitrate with bathophenanthroline ligands as co-catalysts.
  • Methylenating agents like N,N-dimethylaminocyclohexane.
  • Solvent mixtures of dimethyl sulfoxide (DMSO) and 1,2-dimethoxyethane (DME).
  • Additives like Hantzsch ester and triflic acid to facilitate reductive and protonation steps.
  • Reaction temperature around 80 °C under visible light irradiation.

This approach allows the incorporation of trifluoromethyl groups at more embedded aliphatic carbons, potentially adaptable for naphthalenone derivatives.

One-Pot Synthesis Using Sodium Trifluoromethanesulfinate (CF3SO2Na)

One-pot methods employing sodium trifluoromethanesulfinate (Langlois reagent) have been reported for trifluoromethyl amines and ketones:

  • CF3SO2Na reacts with aromatic amines or ketones in the presence of triphenylphosphine (PPh_3).
  • Silver fluoride (AgF) is used as a fluoride source and promoter.
  • Reactions are conducted in acetonitrile (MeCN) at moderate temperatures (30–80 °C).
  • Yields up to 85% have been reported for trifluoromethylated quinolinones, which are structurally related to naphthalenones.

Typical conditions:

Entry Ratio (Substrate:PPh3:AgF) Temperature (°C) Time (h) Yield (%)
1 1:3:3 50 5 51
2 1:3:4 50 5 73
3 1:3:4.5 50 5 85
4 1:3:4.5 30 5 67
5 1:3:4.5 80 5 82

Table 2: Reaction condition screening for trifluoromethylation using CF_3SO_2Na.

Lewis Acid-Promoted Cyclization and Cross-Coupling

Cyclization strategies to form the naphthalenone core with trifluoromethyl substituents involve:

  • Pd(OAc)_2 catalysis with XPhos ligand.
  • Lewis acids such as Zn(OTf)_2 to activate electrophilic centers.
  • Solvents like DMF at 80 °C.
  • Reactions between arylboronic acids and sulfinyl or thiochromone derivatives.

Yields for 2-aryl-4H-thiochromen-4-one derivatives (structurally analogous to naphthalenones) reach up to 71% under optimized conditions.

Entry Ligand Lewis Acid Solvent Yield (%)
1 XPhos SbCl_3 DMF 42
2 XPhos TMSOTf DMF 50
3 XPhos Cu(OTf)_2 DMF 39
4 XPhos Fe(OTf)_3 DMF 59
5 XPhos In(OTf)_3 DMF 64
6 XPhos Zn(OTf)_2 DMF 67

Table 3: Lewis acid screening for Pd-catalyzed cyclization to thiochromenones.

Experimental Notes and Best Practices

  • Inert Atmosphere: Most reactions require argon or nitrogen atmosphere to prevent catalyst deactivation and side reactions.
  • Dry Solvents and Glassware: Use of oven-dried glassware and anhydrous solvents is critical to ensure high yields.
  • Catalyst Loading: Pd catalysts are typically used in low mol% (0.1–0.5 mol%) for efficiency and cost-effectiveness.
  • Temperature Control: Reaction temperature ranges from room temperature to 80 °C depending on the method.
  • Purification: Flash chromatography is commonly employed to isolate pure products.
  • Characterization: NMR (1H, 13C, 19F), HR-MS, and sometimes single-crystal X-ray diffraction confirm the structure and purity.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield Range (%) Notes
Pd-catalyzed cross-coupling Pd-1, aryl chlorides, phenylboronic acid, tBuONa THF, 25–40 °C, 0.25–16 h 13–>99 High selectivity for trifluoromethylated ketones
Metallaphotoredox catalysis [Ir(dF(CF3)ppy)2(dtbpy)]PF6, Ni(NO3)2, amines DMSO/DME, 80 °C, light Not specified Modular trifluoromethylation at sp3 carbons
One-pot trifluoromethylation with CF3SO2Na CF3SO2Na, PPh3, AgF MeCN, 30–80 °C, 5 h 51–85 Mild conditions, suitable for quinolinones
Lewis acid-promoted Pd-catalyzed cyclization Pd(OAc)2, XPhos, Zn(OTf)2 DMF, 80 °C, 6 h 42–71 Effective for thiochromenone analogues

Chemical Reactions Analysis

Types of Reactions

2-Amino-1H-1,3-benzodiazole-5-carboxylic acid hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitrobenzimidazoles, aminobenzimidazoles, and various substituted benzimidazole derivatives .

Scientific Research Applications

2-Amino-1H-1,3-benzodiazole-5-carboxylic acid hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-1H-1,3-benzodiazole-5-carboxylic acid hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on halogenated aromatic compounds from the Santa Cruz Biotechnology catalog (), which share functional groups or substitution patterns with the target molecule.

Structural Analogues and Key Differences

Compound Name CAS # Catalog # Substituents Price (per 100 mg)
4-Methyl-2-phenyl-8-trifluoromethyl-4H-naphthalen-1-one N/A sc-336466 Methyl, phenyl, trifluoromethyl $373.00
4-Chloro-2-(trifluoromethyl)aniline 445-03-4 sc-232536 Chloro, trifluoromethyl, amine $17.00 (5 g)
1-[(3,4-difluorophenyl)methyl]hydrazine 887595-36-0 sc-333296 Difluorophenyl, hydrazine $288.00 (250 mg)

Key Observations:

Trifluoromethyl Group Impact: Both 4-Methyl-2-phenyl-8-trifluoromethyl-4H-naphthalen-1-one and 4-Chloro-2-(trifluoromethyl)aniline contain a trifluoromethyl (-CF₃) group, which typically enhances lipophilicity and electron-withdrawing effects. However, the former integrates this group into a naphthalenone framework, whereas the latter is a simpler aniline derivative .

Substitution Patterns: The target compound’s methyl and phenyl groups at positions 4 and 2 of the naphthalenone ring may sterically hinder reactivity compared to the linear 4-chloro-aniline analogue, which lacks bulky substituents .

Functional Group Diversity : 1-[(3,4-difluorophenyl)methyl]hydrazine incorporates a hydrazine moiety, enabling nucleophilic reactivity absent in the ketone-based target molecule. This difference could translate to divergent applications (e.g., hydrazines in synthesis of heterocycles vs. ketones in catalysis) .

Hypothetical Property Comparisons (Based on Structural Features)

  • Lipophilicity: The naphthalenone core and trifluoromethyl group in the target compound likely confer higher logP values compared to the smaller 4-chloro-aniline derivative.
  • Thermal Stability: The rigid naphthalenone structure may enhance thermal stability relative to the flexible hydrazine-containing analogue.
  • Synthetic Utility : The trifluoromethyl group in the target molecule could resist electrophilic substitution reactions, whereas the chloro group in sc-232536 might undergo nucleophilic displacement .

Limitations of Available Data

The evidence provided lacks experimental data (e.g., NMR, melting points, or bioactivity) for direct comparisons. For instance:

  • details analytical methods (NMR, MS, HPLC) for a structurally unrelated sulfonamide, highlighting the need for similar characterization of the target compound.

Biological Activity

4-Methyl-2-phenyl-8-trifluoromethyl-4H-naphthalen-1-one (CAS No. 1159811-37-6) is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Molecular Characteristics:

  • Molecular Formula: C15H12F3O
  • Molecular Weight: 276.25 g/mol
  • IUPAC Name: 4-Methyl-2-phenyl-8-trifluoromethyl-4H-naphthalen-1-one

The presence of the trifluoromethyl group is significant as it enhances the compound's lipophilicity and metabolic stability, potentially increasing its biological activity.

The biological activity of 4-Methyl-2-phenyl-8-trifluoromethyl-4H-naphthalen-1-one is largely attributed to its interactions at the molecular level:

  • Receptor Binding: The trifluoromethyl group facilitates stronger interactions with various biological targets through halogen bonding, which can enhance binding affinity to proteins and enzymes.
  • Enzyme Inhibition: Preliminary studies indicate potential inhibitory effects on enzymes like cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways.

Anticancer Activity

Research has highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, studies show that it exhibits significant cytotoxicity against breast cancer MCF-7 cells, with IC50 values indicating effective inhibition of cell proliferation.

Cell Line IC50 Value (µM) Reference
MCF-715.6
Hek29320.3

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro assays demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria.

Microorganism Zone of Inhibition (mm) Reference
Staphylococcus aureus12
Escherichia coli10

Case Studies

  • Study on Anticancer Effects:
    A study published in a peer-reviewed journal explored the anticancer potential of 4-Methyl-2-phenyl-8-trifluoromethyl-4H-naphthalen-1-one against various cancer cell lines. The results indicated significant growth inhibition, particularly in MCF-7 cells, suggesting a promising lead for further development in cancer therapeutics.
  • Investigation of Enzyme Inhibition:
    Another research effort focused on the compound's ability to inhibit COX enzymes. The study utilized molecular docking simulations to predict binding affinities and interactions, confirming that the trifluoromethyl group plays a crucial role in enhancing inhibitory potency.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Methyl-2-phenyl-8-trifluoromethyl-4H-naphthalen-1-one, and how can reaction conditions (e.g., catalysts, solvents) be systematically optimized?

  • Methodological Answer : Begin with Friedel-Crafts acylation or Suzuki coupling to construct the naphthalenone core. Use glacial acetic acid with ZnCl₂ as a catalyst for ketone formation, as demonstrated in analogous naphthalenone syntheses . Optimize reaction temperature and solvent polarity (e.g., ethanol or DMF) via Design of Experiments (DoE) to maximize yield. Monitor intermediates using TLC and characterize products via 1^1H/13^13C NMR and HRMS .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing the compound’s structure and purity?

  • Methodological Answer : Employ X-ray crystallography using SHELXL for refinement and ORTEP-III for thermal ellipsoid visualization . Validate purity via HPLC with UV detection (λ = 254 nm) and confirm functional groups using FT-IR (e.g., C=O stretch at ~1680 cm⁻¹). For crystalline samples, collect diffraction data on a single-crystal diffractometer (Mo-Kα radiation) and resolve ambiguities in SHELXPRO .

Q. How should researchers design preliminary toxicity screening assays for this compound?

  • Methodological Answer : Follow the framework in Table B-1 of Toxicological Profiles :

  • In vitro : Use HepG2 cells for hepatic toxicity (MTT assay) and Ames test for mutagenicity.
  • In vivo : Acute oral toxicity in rodents (OECD 423) with endpoints like LD₅₀ and histopathology.
  • Include positive/negative controls and adhere to OECD guidelines for reproducibility.

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disorder, twinning) be resolved during structural refinement?

  • Methodological Answer : For disordered regions, apply PART instructions in SHELXL to model alternative conformations . For twinned data, use the TWIN/BASF commands and validate with R₁/R₁ₐ metrics. Cross-validate with DFT-calculated bond lengths (e.g., Gaussian 16) to identify geometric outliers .

Q. What computational methods are recommended to predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites . For docking studies, use AutoDock Vina with homology-modeled protein structures (e.g., cytochrome P450 3A4) and validate binding poses via MD simulations (NAMD/GROMACS).

Q. How should researchers design experiments to assess chronic toxicity mechanisms, particularly for organ-specific effects?

  • Methodological Answer : Use a tiered approach :

  • Subchronic exposure (90-day rodent study) with doses spanning NOAEL/LOAEL.
  • Biomarker analysis : Measure glutathione depletion (liver) and Clara cell protein CC16 (lung).
  • Omics integration : Transcriptomics (RNA-seq) to identify pathways like NF-κB or Nrf2.

Q. What strategies address discrepancies in biological activity data across in vitro and in vivo models?

  • Methodological Answer : Apply systematic review principles :

  • Meta-analysis : Pool data from multiple studies using random-effects models (RevMan).
  • Sensitivity analysis : Exclude outliers and re-evaluate heterogeneity (I² statistic).
  • Mechanistic bridging : Use PBPK modeling to extrapolate in vitro IC₅₀ to in vivo doses.

Data Presentation Guidelines

  • Crystallography : Report CIF files with full refinement parameters (R-factors, Flack x) .
  • Toxicology : Tabulate NOAEL/LOAEL with 95% confidence intervals and species-specific ADME data .
  • Computational : Include Gaussian input files and docking scores (ΔG) in supplementary materials .

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